molecular formula C29H31N5O3 B3005939 3-(4-benzylpiperazin-1-yl)-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 865612-15-3

3-(4-benzylpiperazin-1-yl)-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B3005939
CAS No.: 865612-15-3
M. Wt: 497.599
InChI Key: VTBWKUVXXSMHPR-UHFFFAOYSA-N
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Description

3-(4-benzylpiperazin-1-yl)-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperazin-1-yl)-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.

    Benzylpiperazine synthesis: Benzylpiperazine can be synthesized by reacting piperazine with benzyl chloride under basic conditions.

    Coupling reaction: The final step involves coupling the benzylpiperazine with the nitrophenyl-pyrazole intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzylpiperazin-1-yl)-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization under specific conditions to form new ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Cyclization: Acidic or basic conditions depending on the desired ring structure.

Major Products

    Reduction: 3-(4-aminophenyl)-1-(5-(3-aminophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Cyclization: New heterocyclic compounds with potential biological activity.

Scientific Research Applications

3-(4-benzylpiperazin-1-yl)-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its unique structure and potential biological activity.

    Biology: Studied for its interactions with biological targets, including enzymes and receptors.

    Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperazin-1-yl)-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathways involved: The compound may affect pathways related to inflammation, cell proliferation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    3-(4-benzylpiperazin-1-yl)-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one: shares similarities with other benzylpiperazine and pyrazole derivatives.

    Benzylpiperazine derivatives: Known for their psychoactive properties and potential therapeutic applications.

    Pyrazole derivatives: Widely studied for their anti-inflammatory, analgesic, and anticancer activities.

Uniqueness

    Structural uniqueness: The combination of benzylpiperazine and pyrazole moieties in a single molecule.

    The compound’s unique structure may confer distinct biological activities, making it a valuable candidate for further research in medicinal chemistry and pharmacology.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-[3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O3/c35-29(14-15-31-16-18-32(19-17-31)22-23-8-3-1-4-9-23)33-28(25-12-7-13-26(20-25)34(36)37)21-27(30-33)24-10-5-2-6-11-24/h1-13,20,28H,14-19,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBWKUVXXSMHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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